6,7-dimethoxy-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development This particular compound features a quinazoline core substituted with methoxy groups and a morpholine ring, which is further modified with a pyrrolidine-1-carbonyl group
Mechanism of Action
Target of Action
The primary target of 6,7-dimethoxy-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline is cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A . This enzyme plays a crucial role in intracellular signal transduction by regulating the levels of cyclic nucleotides, which are important secondary messengers .
Mode of Action
This can result in alterations in signal transduction pathways within the cell .
Biochemical Pathways
These pathways control a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
Given its target, it is likely to influence cellular processes regulated by cyclic nucleotides, potentially leading to changes in cell growth, differentiation, and apoptosis .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as 2-aminobenzonitrile with formamide under high-temperature conditions.
Introduction of Methoxy Groups: Methoxylation of the quinazoline core is achieved using methanol and a suitable catalyst, often under reflux conditions.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a halogenated quinazoline derivative reacts with morpholine.
Addition of the Pyrrolidine-1-carbonyl Group: The final step involves the acylation of the morpholine ring with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The aromatic ring of the quinazoline core is susceptible to electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinazoline derivatives.
Substitution: Halogenated or nitrated quinazoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4-(2-(Pyrrolidine-1-carbonyl)morpholin-4-yl)quinazoline: Lacks the methoxy groups, which may reduce its biological activity.
6,7-Dimethoxyquinazoline: Does not have the morpholine and pyrrolidine-1-carbonyl groups, leading to different chemical properties and applications.
4-Morpholinylquinazoline: Similar structure but without the pyrrolidine-1-carbonyl group, affecting its mechanism of action.
Uniqueness
6,7-Dimethoxy-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both methoxy and morpholine-pyrrolidine groups enhances its potential as a versatile compound in various research fields.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds
Properties
IUPAC Name |
[4-(6,7-dimethoxyquinazolin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-25-15-9-13-14(10-16(15)26-2)20-12-21-18(13)23-7-8-27-17(11-23)19(24)22-5-3-4-6-22/h9-10,12,17H,3-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAECBQLEJIZZKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCOC(C3)C(=O)N4CCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.